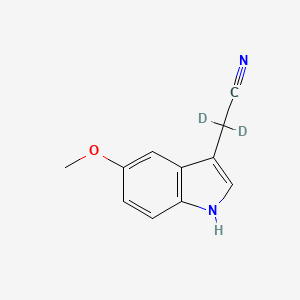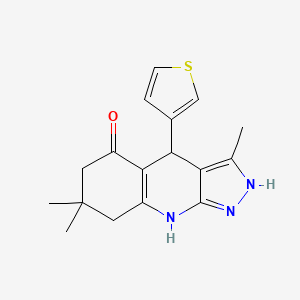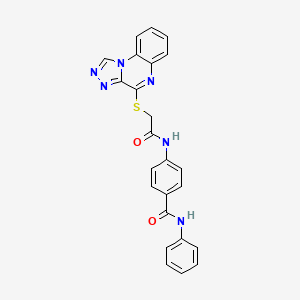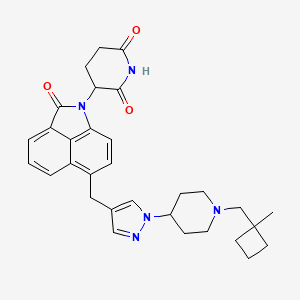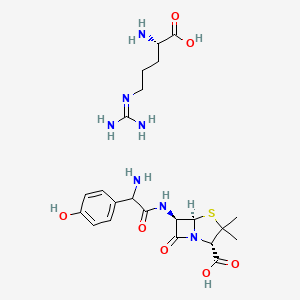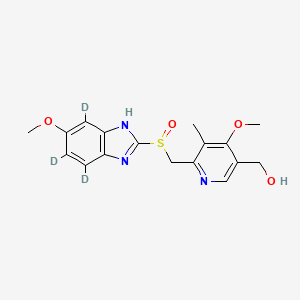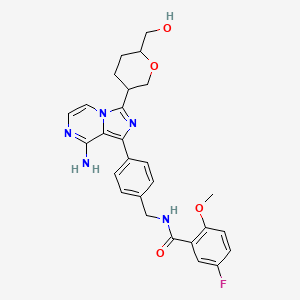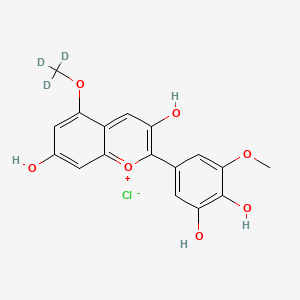
Europinidin Chloride-d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Europinidin-d3 (chloride) is a derivative of europinidin, an O-methylated anthocyanidin. Europinidin is a water-soluble, bluish-red plant dye that is a rare O-methylated flavonoid and a derivative of delphinidin . It can be found in some species of Plumbago and Ceratostigma
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of europinidin-d3 (chloride) typically involves the methylation of delphinidin. The reaction conditions often include the use of methanol and hydrochloric acid as reagents. The process involves the O-methylation of the hydroxyl groups on the delphinidin molecule to produce europinidin-d3 (chloride) .
Industrial Production Methods
Industrial production of europinidin-d3 (chloride) follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Europinidin-d3 (chloride) undergoes various chemical reactions, including:
Oxidation: Europinidin-d3 (chloride) can be oxidized to form quinones and other oxidation products.
Reduction: It can be reduced to form leuco-anthocyanidins.
Substitution: The compound can undergo substitution reactions, particularly at the hydroxyl and methoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions typically involve reagents like alkyl halides and acyl chlorides.
Major Products Formed
Oxidation: Quinones and other oxidation products.
Reduction: Leuco-anthocyanidins.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
Europinidin-d3 (chloride) has a wide range of scientific research applications, including:
Chemistry: Used as a dye and a reagent in various chemical reactions.
Biology: Studied for its antioxidant properties and potential therapeutic effects.
Medicine: Investigated for its potential in treating conditions such as stomach ulcers and neurodegenerative diseases like Parkinson’s disease
Industry: Used in the production of natural dyes and pigments.
Mécanisme D'action
The mechanism of action of europinidin-d3 (chloride) involves its antioxidant properties. It modulates oxidative stress by scavenging free radicals and enhancing the activity of antioxidant enzymes such as superoxide dismutase and catalase . Europinidin-d3 (chloride) also inhibits inflammatory pathways by reducing the levels of pro-inflammatory cytokines like tumor necrosis factor-alpha and interleukin-6 .
Comparaison Avec Des Composés Similaires
Similar Compounds
Delphinidin: The parent compound of europinidin-d3 (chloride), known for its antioxidant properties.
Cyanidin: Another anthocyanidin with similar antioxidant and anti-inflammatory properties.
Pelargonidin: A related compound with distinct color properties and biological activities.
Uniqueness
Europinidin-d3 (chloride) is unique due to its O-methylation, which enhances its stability and solubility compared to other anthocyanidins. This modification also contributes to its distinct bluish-red color and potential therapeutic applications .
Propriétés
Formule moléculaire |
C17H15ClO7 |
|---|---|
Poids moléculaire |
369.8 g/mol |
Nom IUPAC |
2-(3,4-dihydroxy-5-methoxyphenyl)-5-(trideuteriomethoxy)chromenylium-3,7-diol;chloride |
InChI |
InChI=1S/C17H14O7.ClH/c1-22-13-5-9(18)6-14-10(13)7-12(20)17(24-14)8-3-11(19)16(21)15(4-8)23-2;/h3-7H,1-2H3,(H3-,18,19,20,21);1H/i1D3; |
Clé InChI |
DXJJMWFCXMSDNC-NIIDSAIPSA-N |
SMILES isomérique |
[2H]C([2H])([2H])OC1=CC(=CC2=[O+]C(=C(C=C12)O)C3=CC(=C(C(=C3)OC)O)O)O.[Cl-] |
SMILES canonique |
COC1=CC(=CC(=C1O)O)C2=C(C=C3C(=CC(=CC3=[O+]2)O)OC)O.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


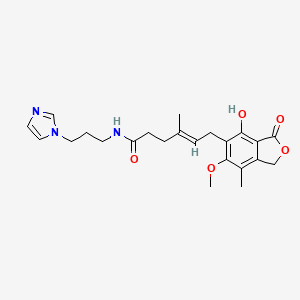
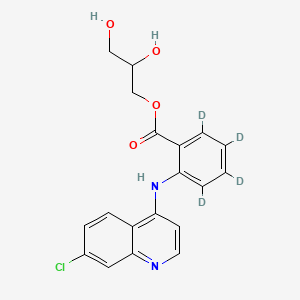
![2-(3-Chloro-phenyl)-benzo[h]chromen-4-one](/img/structure/B12410958.png)
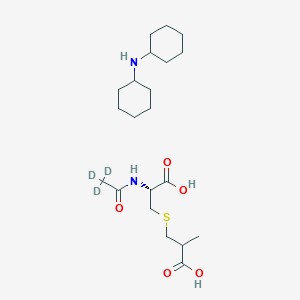
![N-[5-(4-chlorophenyl)-3,4-dihydroxyfuran-2-yl]ethanesulfonamide](/img/structure/B12410972.png)
